molecular formula C6H7F3O2 B576238 Butanal,  2-ethyl-4,4,4-trifluoro-3-oxo- CAS No. 187726-54-1

Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo-

Cat. No.: B576238
CAS No.: 187726-54-1
M. Wt: 168.115
InChI Key: QCMXZYDZGHIEEN-UHFFFAOYSA-N
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Description

Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo- (CAS: 187726-54-1) is a fluorinated carbonyl compound characterized by a trifluoromethyl group at the 4-position, an ethyl substituent at the 2-position, and a ketone moiety at the 3-position. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (ethyl) groups, influencing its reactivity and physical properties. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocycles and fluorinated intermediates .

Properties

CAS No.

187726-54-1

Molecular Formula

C6H7F3O2

Molecular Weight

168.115

IUPAC Name

2-ethyl-4,4,4-trifluoro-3-oxobutanal

InChI

InChI=1S/C6H7F3O2/c1-2-4(3-10)5(11)6(7,8)9/h3-4H,2H2,1H3

InChI Key

QCMXZYDZGHIEEN-UHFFFAOYSA-N

SMILES

CCC(C=O)C(=O)C(F)(F)F

Synonyms

Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo-, highlighting differences in functional groups, substituents, and applications:

Compound Name CAS Number Molecular Formula Key Features Applications
Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo- 187726-54-1 C₆H₇F₃O₂ Aldehyde group at position 1; trifluoromethyl and ethyl substituents Intermediate for fluorinated heterocycles, agrochemicals
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate - C₈H₁₁F₃O₃ Ethyl ester at position 1; trifluoromethyl and ethyl substituents Research applications in medicinal chemistry; precursor for acylated compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate 372-31-6 C₆H₇F₃O₃ Ethyl ester at position 1; trifluoromethyl group at position 4 Widely used in fluorinated diketone synthesis; solvent-stable intermediate
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile 3108-23-4 C₁₀H₅F₄NO Nitrile group at position 1; fluorophenyl substituent at position 2 Building block for fluorinated pharmaceuticals and liquid crystals
Butanamide, 4,4,4-trifluoro-N-hydroxy-2-methyl-3-oxo 145433-08-5 C₅H₆F₃NO₃ Amide group at position 1; hydroxamic acid substituent Chelating agent; potential use in metal ion sequestration

Functional Group Variations

  • Aldehyde vs. Ester/Amide/Nitrile: The aldehyde group in the target compound confers higher electrophilicity compared to esters (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) or amides. This makes it more reactive in nucleophilic additions (e.g., forming hydrazones or imines) .
  • Trifluoromethyl vs. Aromatic Substituents : The trifluoromethyl group enhances thermal stability and lipophilicity compared to aromatic analogs like 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile, which may exhibit π-π stacking interactions in solid-state applications .

Reactivity and Stability

  • Electron-Withdrawing Effects: The trifluoromethyl group in the target compound reduces electron density at the carbonyl carbon, increasing resistance to nucleophilic attack compared to non-fluorinated analogs. However, this effect is less pronounced than in nitrile-containing analogs (e.g., 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile), where the nitrile group further enhances electrophilicity .
  • Thermal Stability : The ethyl substituent in the target compound provides steric hindrance, improving thermal stability relative to methyl-substituted analogs like Butanamide, 4,4,4-trifluoro-N-hydroxy-2-methyl-3-oxo- .

Environmental and Kinetic Studies

  • The hydroxyl radical (HO•) reaction rate of butanal derivatives (k ≈ 2.96 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) is slower than that of non-fluorinated butanal due to the electron-withdrawing trifluoromethyl group, which deactivates the carbonyl toward radical attack .

Pharmaceutical and Material Science

  • Fluorinated ketones like Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo- are pivotal in protease inhibitor design, leveraging their ability to form stable tetrahedral intermediates with enzyme active sites .
  • Ester analogs (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) are employed in coatings and polymers for enhanced UV resistance .

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